molecular formula C5H10ClNO4 B095070 Dimethyl aminomalonate hydrochloride CAS No. 16115-80-3

Dimethyl aminomalonate hydrochloride

Cat. No. B095070
CAS RN: 16115-80-3
M. Wt: 183.59 g/mol
InChI Key: QWNDKNJSEWOEDM-UHFFFAOYSA-N
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Description

Dimethyl aminomalonate hydrochloride is a chemical compound that serves as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals. It is characterized by the presence of an amino group and two ester groups attached to a malonate structure. This compound is particularly useful in the synthesis of amino acid derivatives and heterocyclic compounds due to its reactivity and ability to undergo a range of chemical transformations.

Synthesis Analysis

The synthesis of related compounds to dimethyl aminomalonate hydrochloride has been explored in several studies. For instance, the synthesis of enantiomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride was achieved from cycloheptadiene using an amino acid-derived acylnitroso Diels-Alder reaction as a key step . Another study demonstrated the enantioselective synthesis of alpha-quaternary amino acid derivatives from dimethyl malonate through a sequence of double alkylation or arylation, enzymatic desymmetrization, and Curtius rearrangement .

Molecular Structure Analysis

The molecular structure of dimethyl aminomalonate hydrochloride and its derivatives is crucial for their reactivity and the types of chemical reactions they can undergo. The presence of the amino group and ester functionalities allows for a variety of chemical transformations. For example, the structure of the synthesized chiral half-esters from dimethyl malonate was confirmed by X-ray crystallography in one study .

Chemical Reactions Analysis

Dimethyl aminomalonate hydrochloride and its analogs participate in a wide range of chemical reactions. Dimethylmaleic anhydride, for example, has been used as a specific reagent for protein amino groups, highlighting the selective reactivity of amino groups in the presence of other functional groups . Reactions with dimethyl monothionemalonate have led to the synthesis of various heterocyclic compounds . Additionally, the reaction of dialkyl aminomalonates with formaldehyde and polynitroalkanes has been used to create Mannich bases and nitro compounds . The reactivity of diethyl N,N-dimethylaminomethylenemalonate with nucleophiles has also been studied, leading to the formation of fused heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl aminomalonate hydrochloride derivatives are influenced by their molecular structure. The presence of ester groups typically confers solubility in organic solvents, while the amino group can participate in hydrogen bonding, affecting the compound's boiling point and melting point. The reactivity of the amino group also allows for selective transformations, as seen with dimethylmaleic anhydride's specificity for protein amino groups . The stability and reactivity of these compounds under various conditions are essential for their application in chemical synthesis and pharmaceutical development.

Scientific Research Applications

  • Enantioselective Synthesis : Chaheine (2021) reported the enantioselective synthesis of Pyroglutamic Acid Derivatives using dimethyl aminomalonate hydrochloride, emphasizing its role in complex organic synthesis processes (Chaheine, 2021).

  • Electrochemical Oxidation : Okimoto et al. (2006) demonstrated that dimethyl aminomalonates can be electrochemically oxidized to afford cyclization products, indicating its potential in electrochemical applications (Okimoto et al., 2006).

  • Synthesis of Various Compounds : Raap (1968) described using dimethyl monothionemalonate, a related compound, to prepare various compounds including 3-hydroxythiophenes and 1-tetrazolylacetates, highlighting its versatility in synthesizing diverse organic compounds (Raap, 1968).

  • Alpha-Amination : Takeda et al. (2021) achieved direct C-N bond formation using dimethyl methylmalonate and amines in the presence of molecular iodine, showcasing its use in α-amination processes (Takeda et al., 2021).

  • Synthesis of Nitro Compounds : Ishchenko et al. (2001) used dialkyl aminomalonates for the synthesis of nitro compounds, emphasizing its role in the preparation of chemically significant nitro derivatives (Ishchenko et al., 2001).

  • Synthesis of Labelled Amino Acids : Gee and Långström (1991) reported the synthesis of α-([11C]methyl)phenylalanine and α-([11C]methyl)tyrosine from dimethyl malonate derivatives, demonstrating its application in radiolabeling for biochemical studies (Gee & Långström, 1991).

Safety And Hazards

Dimethyl aminomalonate hydrochloride causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

dimethyl 2-aminopropanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4.ClH/c1-9-4(7)3(6)5(8)10-2;/h3H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNDKNJSEWOEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40936455
Record name Dimethyl aminopropanedioate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl aminomalonate hydrochloride

CAS RN

16115-80-3
Record name Propanedioic acid, 2-amino-, 1,3-dimethyl ester, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=16115-80-3
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Record name 16115-80-3
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Record name Dimethyl aminopropanedioate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl aminomalonate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
CM Chaheine, CJ Song, PT Gladen… - Organic syntheses; an …, 2021 - ncbi.nlm.nih.gov
… septa (Figure 1A) (Note 2), in-turn connected via chemically resistant tubing to a vacuum/nitrogen manifold is added commercially available dimethyl aminomalonate hydrochloride (1, …
Number of citations: 2 www.ncbi.nlm.nih.gov
MA Ishchenko, VD Nikolaev, AA Sokolov… - Russian Journal of …, 2001 - Springer
… To a solution of 5.5 g (0.03 mol) of dimethyl aminomalonate hydrochloride and 2.2 ml (0.03 mol) of 37% formalin in 50 ml of water at 20oC while vigorous stirring was added by small …
Number of citations: 2 link.springer.com
SH Kim, SJ Son, HJ Gang - Bulletin of the Korean Chemical Society, 2001 - koreascience.kr
… (6) and commer cially available dimethyl aminomalonate hydrochloride as building blocks for … that the vinylogous amides react with dimethyl aminomalonate hydrochloride to form the 2-…
Number of citations: 31 koreascience.kr
G Kardassis, P Brungs, C Nothhelfer, E Steckhan - Tetrahedron, 1998 - Elsevier
… are added dropwise to the dimethyl aminomalonate hydrochloride suspended in 150 mL of … with (6.17g, 33.6 mmol) of dimethyl aminomalonate hydrochloride to give 9.5g (98%) of 3a. …
Number of citations: 32 www.sciencedirect.com
HE Zaugg, M Freifelder, HJ Glenn… - Journal of the …, 1956 - ACS Publications
Hydrogenolysis of diethyl carbobenzyloxyglycylaminomalonate (I) gave the expected 3-carbethoxy-2, 5-piperazinedione (II). Derivatives of II substituted in the 1-, 3-or 6-positions …
Number of citations: 61 pubs.acs.org
KM Arafeh, N Ullah - Natural Product Communications, 2009 - journals.sagepub.com
… of vinylogous amide (2) with dimethyl aminomalonate hydrochloride (3) [3a]. Hydrolysis of the ester 4 with LiOH at room temperature generated the corresponding acid and subsequent …
Number of citations: 19 journals.sagepub.com
P Cironi, F Albericio, M Alvarez - Progress in Heterocyclic Chemistry, 2005 - Elsevier
… and the commercially available dimethyl aminomalonate hydrochloride as building block for … the vinylogous amide 9 and dimethyl aminomalonate hydrochloride was performed in acetic …
Number of citations: 61 www.sciencedirect.com
A Siebert, G Cholewiński, D Garwolińska… - Journal of Molecular …, 2018 - Elsevier
… Mycophenolic acid 1 (100 mg, 0.31 mmol), dimethyl aminomalonate hydrochloride 2 (63 mg, 0.34 mmol), triethylamine (217 μl, 1.56 mmol) were dissolved in dry DMF and then cooled …
Number of citations: 5 www.sciencedirect.com
MK ARAFEH - 2009 - eprints.kfupm.edu.sa
… In order to get the desired key pyrrole intermediate (20), we required to synthesize dimethyl aminomalonate hydrochloride (34) which was to be coupled with the intermediate (32). Thus, …
Number of citations: 2 eprints.kfupm.edu.sa
JM Lerestif, L Toupet, S Sinbandhit, F Tonnard… - Tetrahedron, 1997 - Elsevier
… 1-ethoxyethyliden)aminomalonate 1 was synthesized according to our previous method 7a from commercial ethyl acetimidate hydrochloride and dimethyl aminomalonate hydrochloride…
Number of citations: 39 www.sciencedirect.com

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